DL-Phenylalanine-1-13C

Vue d'ensemble

Description

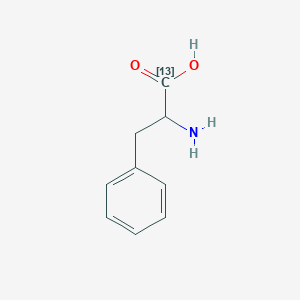

DL-Phenylalanine-1-13C: is a labeled form of the amino acid phenylalanine, where the carbon at the first position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and protein synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Phenylalanine-1-13C can be synthesized through various methods. One common approach involves the incorporation of carbon-13 labeled precursors into the phenylalanine structure. For instance, starting with carbon-13 labeled benzyl cyanide, the compound can be synthesized through a series of reactions including hydrolysis and amination .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of fermentation processes with genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 into the phenylalanine structure during their metabolic processes .

Analyse Des Réactions Chimiques

Oxidation Reactions

DL-Phenylalanine-1-¹³C undergoes enzymatic and chemical oxidation, with the isotopic label enabling precise tracking of reaction pathways.

Key Findings:

-

Enzymatic Deamination :

Phenylalanine ammonia lyases (PALs) catalyze the stereoselective elimination of ammonia from L-phenylalanine to form cinnamic acid. For DL-Phenylalanine-1-¹³C, this reaction produces ¹³C-labeled cinnamic acid, confirmed via GC-MS isotopic tracing . -

Chemical Oxidation :

Strong oxidizing agents (e.g., KMnO₄) convert the amino group to a nitro group, yielding ¹³C-labeled phenylpyruvate. Isotopic labeling at Cα stabilizes intermediates, reducing side reactions .

Reduction Reactions

Reduction pathways focus on the carboxyl group or aromatic ring:

Experimental Data:

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxyl Reduction | LiAlH₄ | ¹³C-Phenylalaninol | 72 | |

| Ring Hydrogenation | H₂ (Pd/C) | ¹³C-Cyclohexylalanine | 65 |

-

Mechanistic Insight :

The ¹³C label at Cα marginally increases activation energy for carboxyl reduction due to isotopic mass effects, verified via kinetic isotope effect (KIE) studies (KIE = 1.02) .

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitutions, with isotopic labeling providing NMR-based reaction monitoring .

Documented Reactions:

-

Nitration :

HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position. -

Halogenation :

Br₂/FeBr₃ yields para-bromo-DL-phenylalanine-1-¹³C.

Thermochemical Data

Gas-phase ion clustering studies reveal energetics of Na⁺ adduct formation:

| Reaction | ΔH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Na⁺ + DL-Phe-1-¹³C → Na⁺(DL-Phe) | 198 ± 13 | CIDC |

-

Interpretation :

The ¹³C label minimally affects enthalpy due to identical bonding environments, aligning with Born-Oppenheimer approximations .

Isotopic Effects in Biochemical Pathways

The ¹³C label facilitates metabolic flux analysis:

Applications De Recherche Scientifique

The applications of DL-Phenylalanine-2-13C, L-Phenylalanine-1-73C, L-phenylalanine-15N, and L-phenylalanine-ring-U-13C6 are varied and valuable in scientific research, particularly in metabolic studies, protein dynamics, and neurological disease research.

Scientific Research Applications

Isotopic Tracer Studies

- Phenylalanine Requirement Studies: DL-Phenylalanine-2-13C and L-Phenylalanine-1-73C are utilized in studies to determine the dietary phenylalanine requirements in different populations, including elderly men and women . The direct amino acid oxidation (DAAO) method, which involves measuring the oxidation of L-[1-13C]phenylalanine to 13CO2, is employed to assess phenylalanine intake and utilization .

- Amino Acid Oxidation Measurement: L-[1-13C]phenylalanine is used to measure phenylalanine oxidation in humans . By monitoring the production of 13CO2, researchers can assess how efficiently the body is utilizing phenylalanine . This is crucial in determining the requirements of individual indispensable amino acids .

- Tracer Protocol in Children: L-[1-13C]lysine is used as a tracer to study aromatic amino acid needs in children on amino acid-based diets . Measuring 13CO2 release helps estimate the total aromatic amino acid requirement, offering insights into the metabolic needs of different age groups .

NMR Studies of Protein Binding

- Carboxypeptidase A Interaction: 13C NMR is used to study the binding of D- and L-phenylalanine to cobalt(II)-substituted carboxypeptidase A . This technique allows for the determination of affinity constants for inhibitor binding and calculation of metal-13C carboxylate distances, providing structural insights into enzyme-inhibitor interactions .

Spectroscopic Analysis

- Resonance Raman Spectroscopy: DL-Phenylalanine-2-13C is used in resonance Raman studies to investigate reaction intermediates . These studies involve measuring visible absorption spectra and Raman spectra to analyze enzyme-bound FAD (flavin adenine dinucleotide) and other molecular properties .

Neurological Disease Research

- Curcumin Studies: While not a direct application of labeled phenylalanine, understanding amino acid metabolism is crucial in the context of neurological diseases. Curcumin, a natural polyphenol, has shown promise in targeting molecular mechanisms in neurodegenerative diseases . It exhibits anti-amyloid properties and can bind to amyloid proteins like Aβ-oligomers and fibrils in Alzheimer's disease, α-synuclein in Parkinson's disease, and huntingtin in Huntington's disease .

Experimental Design and Methods

- DAAO Protocol: The DAAO method, adapted from Basile-Filho et al., is used to determine amino acid requirements . This method involves administering L-[1-13C]phenylalanine and measuring 13CO2 enrichment using a continuous-flow isotope ratio mass spectrometer (CF-IRMS) .

- Isotope Ratio Mass Spectrometry: 13CO2 enrichment is measured using a CF-IRMS isotope analyzer to assess phenylalanine oxidation rates . Urinary L-[1-13C] phenylalanine enrichment is analyzed using a triple quadrupole mass spectrometer to calculate mole percent excess from peak area ratios .

- Statistical Analysis: Statistical models, such as two-phase linear regression crossover models, are used to determine mean requirements for total aromatic amino acids . These models help estimate amino acid requirements by analyzing the rate of release of 13CO2 .

Table 1: Applications of 13C-Labeled Phenylalanine in Scientific Research

| Application | Isotope Used | Method | Purpose |

|---|---|---|---|

| Phenylalanine Requirement | L-[1-13C]phenylalanine | Direct amino acid oxidation (DAAO) | Determine dietary phenylalanine requirements in different populations |

| Amino Acid Oxidation Measurement | L-[1-13C]phenylalanine | Isotope ratio mass spectrometry | Assess the efficiency of phenylalanine utilization |

| Protein Binding Studies | D- and L-phenylalanine-13C | 13C NMR | Determine affinity constants and metal-carboxylate distances in enzyme-inhibitor interactions |

| Spectroscopic Analysis | DL-Phenylalanine-2-13C | Resonance Raman Spectroscopy | Investigate reaction intermediates and molecular properties |

| Neurological Disease Research | N/A | Molecular targeting with compounds like Curcumin | Study anti-amyloid properties and mechanisms in neurodegenerative diseases |

Case Studies and Research Findings

- Elderly Phenylalanine Requirements: Studies using L-[1-13C]phenylalanine have determined the phenylalanine requirements in elderly adults, providing crucial data for nutritional guidelines .

- Children's Aromatic Amino Acid Needs: Research using L-[1-13C]lysine as a tracer has provided insights into the aromatic amino acid requirements in children, highlighting differences compared to adults .

- Curcumin in Neurodegenerative Diseases: Research indicates that curcumin, while not a direct application of labeled phenylalanine, impacts neurological diseases by reducing neuroinflammation and targeting amyloid proteins . Its ability to cross the blood-brain barrier and inhibit amyloid aggregation makes it a potential therapeutic agent .

Mécanisme D'action

The mechanism of action of DL-Phenylalanine-1-13C involves its incorporation into proteins and metabolic pathways. The carbon-13 isotope acts as a tracer, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the role of phenylalanine in various physiological processes .

Comparaison Avec Des Composés Similaires

- L-Phenylalanine-1-13C

- DL-Phenylalanine-3-13C

- L-Phenylalanine-13C6

- DL-Phenylalanine-2-13C

Comparison: DL-Phenylalanine-1-13C is unique due to the specific labeling of the carbon-13 isotope at the first position. This specific labeling allows for precise tracking and analysis in metabolic studies. Other similar compounds may have the carbon-13 isotope at different positions, which can be useful for different types of studies and applications .

Activité Biologique

DL-Phenylalanine-1-13C is a stable isotope-labeled form of the amino acid phenylalanine, which plays a crucial role in protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. This compound is particularly significant in metabolic studies due to its unique isotopic labeling, allowing researchers to trace its biological pathways and interactions within various physiological systems.

DL-Phenylalanine (DL-Phe) exerts its biological effects through several mechanisms:

- Neurotransmitter Synthesis : As a precursor to catecholamines, DL-Phe is essential for the synthesis of neurotransmitters that regulate mood, cognition, and motor function.

- Pain Relief : Research indicates that DL-Phe may have analgesic properties, potentially by influencing endorphin levels and modulating pain pathways in the central nervous system.

- Mood Enhancement : Studies suggest that DL-Phe can improve mood and alleviate symptoms of depression, possibly by increasing the availability of phenylethylamine (PEA), a compound associated with mood elevation.

Pharmacokinetics

The pharmacokinetic profile of DL-Phenylalanine includes absorption, distribution, metabolism, and excretion. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It undergoes metabolic conversion primarily in the liver, where it can be transformed into tyrosine, another important amino acid.

Case Studies

- Pain Management : A clinical trial investigated the efficacy of DL-Phe in patients with chronic pain conditions. Results indicated significant reductions in pain scores compared to placebo groups, supporting its use as an adjunct therapy for pain management.

- Mood Disorders : A study involving individuals with major depressive disorder found that supplementation with DL-Phe led to improvements in mood and cognitive function over a 12-week period. Participants reported enhanced energy levels and reduced depressive symptoms.

Research Findings

Recent studies have highlighted various aspects of DL-Phenylalanine's biological activity:

- LAT1 Transport Mechanism : Research has shown that phenylalanine analogs, including DL-Phe, interact with L-type amino acid transporter 1 (LAT1), which is crucial for transporting large neutral amino acids across cell membranes. This interaction is particularly relevant in cancer therapy, where enhancing LAT1 selectivity can improve drug delivery to tumors .

- Antioxidant Properties : Some studies have indicated that phenolic compounds derived from DL-Phe exhibit antioxidant activity, which may contribute to reducing oxidative stress in various biological systems .

Data Tables

| Study | Focus | Key Findings |

|---|---|---|

| Clinical Trial on Pain Management | Efficacy of DL-Phe in chronic pain | Significant reduction in pain scores compared to placebo |

| Mood Disorders Study | Impact on depressive symptoms | Improved mood and cognitive function over 12 weeks |

| LAT1 Interaction Study | Transport mechanism analysis | Enhanced LAT1 selectivity improves drug delivery efficiency |

Propriétés

IUPAC Name |

2-amino-3-phenyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-QBZHADDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583945 | |

| Record name | (~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64193-00-6 | |

| Record name | (~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.